molecular formula C18H18FN3O4 B12364643 1-Cyclopropyl-6-fluoro-7-(4-formylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid-d8

1-Cyclopropyl-6-fluoro-7-(4-formylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid-d8

Cat. No.: B12364643
M. Wt: 367.4 g/mol
InChI Key: KCXCSXLUYCTARV-SQUIKQQTSA-N
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Description

1-Cyclopropyl-6-fluoro-7-(4-formylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid-d8 is a deuterated derivative of a quinolone antibiotic. This compound is notable for its potential use in medicinal chemistry, particularly in the development of antibiotics. The presence of deuterium atoms can influence the metabolic stability and pharmacokinetic properties of the compound, making it a subject of interest in drug design and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclopropyl-6-fluoro-7-(4-formylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid-d8 typically involves multiple steps:

    Formation of the Quinolone Core: The quinolone core can be synthesized through a condensation reaction between a suitable aniline derivative and a β-ketoester. This step often requires acidic or basic conditions and elevated temperatures.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction, which may involve the use of diazo compounds and transition metal catalysts.

    Fluorination: The fluorine atom can be introduced through electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Piperazine Derivatization: The piperazine ring can be introduced through nucleophilic substitution reactions, often involving the use of piperazine and suitable leaving groups.

    Formylation: The formyl group can be introduced via formylation reactions, such as the Vilsmeier-Haack reaction.

    Deuteration: The incorporation of deuterium atoms can be achieved through the use of deuterated reagents or solvents during the synthesis.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process analytical technology (PAT) to monitor and control the synthesis in real-time.

Chemical Reactions Analysis

Types of Reactions

1-Cyclopropyl-6-fluoro-7-(4-formylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid-d8 can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using organolithium or Grignard reagents.

    Cyclization: The piperazine ring can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Organolithium reagents, Grignard reagents.

Major Products

    Oxidation: Carboxylic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted quinolone derivatives.

    Cyclization: Complex heterocyclic compounds.

Scientific Research Applications

1-Cyclopropyl-6-fluoro-7-(4-formylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid-d8 has several scientific research applications:

    Medicinal Chemistry: Used in the development of new antibiotics with improved pharmacokinetic properties.

    Biological Studies: Investigated for its interactions with bacterial enzymes and cellular targets.

    Pharmacokinetics: Studied for its metabolic stability and bioavailability in comparison to non-deuterated analogs.

    Industrial Applications: Potential use in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-6-fluoro-7-(4-formylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid-d8 involves inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, and repair. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death. The presence of deuterium atoms may enhance the compound’s metabolic stability, allowing for prolonged activity in the body.

Comparison with Similar Compounds

Similar Compounds

    Ciprofloxacin: A widely used quinolone antibiotic with a similar core structure but without deuterium atoms.

    Levofloxacin: Another quinolone antibiotic with a similar mechanism of action but different substituents on the quinolone core.

    Moxifloxacin: A quinolone antibiotic with enhanced activity against Gram-positive bacteria.

Uniqueness

1-Cyclopropyl-6-fluoro-7-(4-formylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid-d8 is unique due to the presence of deuterium atoms, which can improve its metabolic stability and pharmacokinetic properties. This makes it a valuable compound for further research and development in the field of antibiotics.

Properties

Molecular Formula

C18H18FN3O4

Molecular Weight

367.4 g/mol

IUPAC Name

1-cyclopropyl-6-fluoro-7-(2,2,3,3,5,5,6,6-octadeuterio-4-formylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid

InChI

InChI=1S/C18H18FN3O4/c19-14-7-12-15(8-16(14)21-5-3-20(10-23)4-6-21)22(11-1-2-11)9-13(17(12)24)18(25)26/h7-11H,1-6H2,(H,25,26)/i3D2,4D2,5D2,6D2

InChI Key

KCXCSXLUYCTARV-SQUIKQQTSA-N

Isomeric SMILES

[2H]C1(C(N(C(C(N1C=O)([2H])[2H])([2H])[2H])C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4CC4)F)([2H])[2H])[2H]

Canonical SMILES

C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCN(CC4)C=O)F)C(=O)O

Origin of Product

United States

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